molecular formula C14H15F5N2O2 B10975030 2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide

2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10975030
M. Wt: 338.27 g/mol
InChI Key: FEFRQEJDOQPWCI-UHFFFAOYSA-N
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Description

2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE: is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a morpholinopropyl group attached to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-morpholinopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products:

    Substitution: Derivatives with different nucleophiles replacing the fluorine atoms.

    Reduction: 2,3,4,5,6-pentafluoro-N~1~-(3-aminopropyl)benzamide.

    Oxidation: N-oxide derivatives of the morpholine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex fluorinated organic compounds.
  • Employed in the study of fluorine chemistry and its effects on the reactivity and stability of organic molecules.

Biology:

  • Investigated for its potential as a bioactive molecule due to its unique structural features.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
  • Evaluated for its pharmacological properties and potential therapeutic applications.

Industry:

  • Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
  • Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins, enzymes, or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    2,3,4,5,6-Pentafluorobenzamide: Lacks the morpholinopropyl group, making it less versatile in terms of biological interactions.

    2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an amide, leading to different reactivity and applications.

    2,3,4,5,6-Pentafluorobenzeneboronic acid: Used in Suzuki coupling reactions, highlighting its role in organic synthesis.

Uniqueness: The presence of both the pentafluorobenzene ring and the morpholinopropyl group in 2,3,4,5,6-PENTAFLUORO-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE provides a unique combination of properties. This compound exhibits enhanced stability, lipophilicity, and the ability to form multiple types of interactions, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C14H15F5N2O2

Molecular Weight

338.27 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H15F5N2O2/c15-9-8(10(16)12(18)13(19)11(9)17)14(22)20-2-1-3-21-4-6-23-7-5-21/h1-7H2,(H,20,22)

InChI Key

FEFRQEJDOQPWCI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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